molecular formula C10H11N5NaO5PS B560382 Sp-Cyclic AMPS (sodium salt)

Sp-Cyclic AMPS (sodium salt)

Cat. No.: B560382
M. Wt: 367.26 g/mol
InChI Key: YTUKZYORDGLGPR-NVGWRVNNSA-M
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Description

Sp-cyclic AMPS (sodium salt) is a derivative of cyclic adenosine monophosphate (cAMP). It is known for its ability to activate protein kinase A (PKA) and inhibit phosphodiesterase (PDE) enzymes. This compound is widely used in biochemical research to study cAMP-dependent signaling pathways and their physiological effects .

Biochemical Analysis

Biochemical Properties

Sp-Cyclic AMPS (Sodium Salt) interacts with several cyclic nucleotide phosphodiesterases, including PDE2, PDE5, PDE6, PDE10, and PDE11 . These enzymes play a critical role in regulating the levels of cAMP and cGMP, another important second messenger . By binding to the GAF domain of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can modulate their activity .

Cellular Effects

The effects of Sp-Cyclic AMPS (Sodium Salt) on cells are largely mediated through its interactions with these phosphodiesterases. By influencing the activity of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can alter the levels of cAMP and cGMP within the cell . This can have a profound impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sp-Cyclic AMPS (Sodium Salt) exerts its effects by binding to the GAF domain of certain phosphodiesterases . This binding can influence the activity of these enzymes, leading to changes in the levels of cAMP and cGMP within the cell . These changes can then influence various cellular processes, including gene expression and cellular metabolism .

Metabolic Pathways

Sp-Cyclic AMPS (Sodium Salt) is involved in the cAMP and cGMP signaling pathways due to its interactions with certain phosphodiesterases

Transport and Distribution

The transport and distribution of Sp-Cyclic AMPS (Sodium Salt) within cells and tissues are likely influenced by its interactions with certain phosphodiesterases

Subcellular Localization

The subcellular localization of Sp-Cyclic AMPS (Sodium Salt) is likely influenced by its interactions with certain phosphodiesterases

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-cyclic AMPS (sodium salt) is synthesized through a series of chemical reactions starting from adenosineThe final product is obtained as a sodium salt to enhance its solubility in water .

Industrial Production Methods

Industrial production of Sp-cyclic AMPS (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Sp-cyclic AMPS (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Sp-cyclic AMPS (sodium salt) with modified functional groups, which can be used for further biochemical studies .

Scientific Research Applications

Sp-cyclic AMPS (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used to study cAMP-dependent signaling pathways and enzyme kinetics.

    Biology: Investigates the role of cAMP in cellular processes such as metabolism, gene expression, and cell proliferation.

    Medicine: Explores potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools .

Mechanism of Action

Sp-cyclic AMPS (sodium salt) exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins. This activation modulates various cellular processes, including metabolism, gene expression, and cell proliferation. Additionally, Sp-cyclic AMPS (sodium salt) inhibits phosphodiesterase (PDE) enzymes, preventing the breakdown of cAMP and prolonging its signaling effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-cyclic AMPS (sodium salt) is unique due to its high specificity for PKA activation and its ability to inhibit PDE enzymes. This dual functionality makes it a valuable tool for studying cAMP-dependent signaling pathways and their physiological effects .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUKZYORDGLGPR-NVGWRVNNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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